N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-12-3-8-16(13(2)11-12)18-9-10-19-15-6-4-14(17)5-7-15/h3-8,11,18H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTMQTHPEUFQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCOC2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approach
Method Overview:
This approach involves the nucleophilic substitution of appropriately functionalized intermediates, particularly utilizing chlorinated phenoxy derivatives with amine precursors.
Preparation of 4-Chlorophenoxyethyl Intermediate:
The initial step involves synthesizing 2-(4-chlorophenoxy)ethyl halides or esters, which serve as electrophilic partners.Amination with 2,4-Dimethylaniline:
The nucleophilic aromatic amine (2,4-dimethylaniline) reacts with the electrophilic phenoxyethyl derivatives, typically under basic conditions, to form the target compound.
Research Findings:
Patents and literature suggest that halogenated phenoxy compounds, such as 2-(4-chlorophenoxy)ethyl chlorides, are reacted with 2,4-dimethylaniline in the presence of bases like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
| Parameter | Typical Range | Reference |
|---|---|---|
| Solvent | Acetone, DMF, or ethanol | |
| Temperature | 25–80°C | |
| Base | Potassium carbonate, sodium hydride | |
| Reaction Time | 4–12 hours |
- High yields (~80-95%)
- Mild reaction conditions
Aromatic Nucleophilic Substitution (SNAr) on Aromatic Rings
Method Overview:
This method involves direct substitution on aromatic rings bearing suitable leaving groups, such as halogens, under nucleophilic aromatic substitution conditions.
Research Findings:
The synthesis of related compounds indicates that aromatic amines can be substituted onto chlorinated aromatic ethers via SNAr reactions, especially under elevated temperatures with electron-withdrawing groups activating the ring.
| Parameter | Typical Range | Reference |
|---|---|---|
| Solvent | DMSO, NMP | |
| Temperature | 100–150°C | |
| Catalyst | None or metal catalysts | |
| Reaction Time | 6–24 hours |
- Suitable for aromatic substitution with electron-withdrawing groups
- Can be optimized for industrial scale
Reductive Amination and Functional Group Modification
Method Overview:
This involves initial formation of intermediate amines via reductive amination, followed by substitution reactions.
Research Findings:
In the synthesis of similar compounds, reductive amination of aldehyde or ketone derivatives with amines under catalytic hydrogenation conditions has been employed, followed by etherification to introduce the chlorophenoxy group.
| Parameter | Typical Range | Reference |
|---|---|---|
| Catalyst | Pd/C or Raney Ni | |
| Solvent | Ethanol or methanol | |
| Temperature | 25–80°C | |
| Reaction Time | 2–8 hours |
- High selectivity
- Compatibility with various functional groups
Synthetic Route Summary with Data Table
Note: The actual yields depend on specific reaction parameters, purification methods, and scale.
Notes on Optimization and Industrial Relevance
Solvent Choice:
Polar aprotic solvents such as DMF or DMSO facilitate nucleophilic substitution reactions.Temperature Control:
Elevated temperatures (80–150°C) are often necessary for SNAr reactions, especially on less reactive aromatic systems.Catalyst Use:
Catalysts like Pd/C can be employed for hydrogenation steps or reductive amination, improving yields and selectivity.Purification: Crystallization and chromatography are standard for isolating high-purity products.
Chemical Reactions Analysis
N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline can undergo various chemical reactions, including:
Scientific Research Applications
N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound can act as an inhibitor or activator of these targets, depending on its binding affinity and the nature of the interaction . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Schiff Base Derivatives with Aniline Cores
Schiff bases like N-(2-nitrobenzalidene)-2,4-dimethylaniline () and 4-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline () share the 2,4-dimethylaniline or chloroaniline backbone. These compounds exhibit distinct optical properties:
- Third-order nonlinear optical (NLO) behavior: The nitro-substituted Schiff base () shows non-zero second hyperpolarizabilities (microscopic third-order NLO response), making it suitable for photonic applications.
- Crystal structure variations: The methoxy-substituted Schiff base () forms a planar structure due to intramolecular hydrogen bonding, enhancing thermal stability compared to the non-planar 2,4-dimethylaniline derivatives.
Table 1: Optical and Structural Properties of Schiff Base Analogues
Chlorophenoxyethylamine Derivatives
Compounds with chlorophenoxyethyl side chains, such as 2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide () and N-(2-(4-chlorophenoxy)phenylamino)ethylamine derivatives (), highlight the role of halogenated substituents in bioactivity:
- Enzyme inhibition: Compound 25 () inhibits 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target in prostate cancer, with IC50 values in the nanomolar range.
- Physicochemical properties: The difluoroacetamide derivative () has a higher molecular weight (333.67 g/mol) and lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration compared to N-[2-(4-chlorophenoxy)ethyl]-2,4-dimethylaniline (logP ~2.8).
Table 2: Bioactive Chlorophenoxyethylamine Derivatives
Triazole and Thiazole Derivatives
Heterocyclic analogues like 5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol () and 4-(4-chlorophenyl)-N-(4-dimethylaminobenzylidene)-1,3-thiazol-2-amine () demonstrate enhanced metabolic stability:
- Synthetic efficiency : Triazole derivatives synthesized via microwave-assisted cyclization achieve >85% yield (vs. 60–70% conventionally) .
- Antimicrobial activity : Thiazole derivatives () exhibit moderate antibacterial activity (MIC = 16 µg/mL against S. aureus) due to the electron-withdrawing chlorophenyl group.
Pigment and Dye Derivatives
Pigment Yellow 83 () incorporates a 2,4-dimethylaniline moiety but differs in complexity:
- Structural complexity: Pigment Yellow 83 includes diazenyl and chlorophenyl groups, resulting in a molecular weight >600 g/mol, limiting solubility compared to this compound.
- Industrial use: These pigments are non-bioavailable and used in coatings due to their thermal stability (>300°C decomposition) .
Biological Activity
N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound based on diverse research findings, including antimicrobial, cytotoxic, and anti-inflammatory properties.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C16H18ClN
- Molecular Weight : 273.78 g/mol
- CAS Number : 631862-75-4
The presence of a chlorophenoxy group and a dimethylaniline moiety contributes to its biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that phenoxy alkyl benzimidazoles (PABs), which share structural similarities with this compound, demonstrate potent activity against various pathogens including Staphylococcus aureus and Mycobacterium tuberculosis.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| PAB | Mycobacterium tuberculosis | Low nanomolar range | |
| N-[2-(4-Cl)ethyl]-2,4-dimethylaniline | Staphylococcus aureus | Active at 4-32 μg/mL |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. The selectivity index (SI), which indicates the safety profile of the compound, is an important factor in determining its therapeutic potential.
- Cytotoxicity Studies : The compound exhibits low cytotoxicity against eukaryotic cells, suggesting a favorable therapeutic window.
| Cell Line | TC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| Vero Cells | 25 | SI = 12.5 |
Anti-inflammatory Activity
In addition to antimicrobial properties, this compound shows promise as an anti-inflammatory agent. Compounds with similar phenoxy and aniline structures have demonstrated significant inhibition of inflammatory markers.
- Inflammation Models : Studies using carrageenan-induced paw edema models show that compounds structurally related to this compound can achieve over 50% inhibition at doses around 60 mg/kg.
Case Studies and Research Findings
-
Antimicrobial Efficacy : A study evaluating a series of phenoxy alkyl derivatives found that modifications in the structure significantly impacted their antimicrobial efficacy against resistant strains of bacteria.
- The most effective compounds had MIC values significantly lower than standard antibiotics like chloramphenicol.
- Cytotoxicity Analysis : In vitro studies indicated that while some derivatives showed promising antimicrobial activity, they also exhibited varying degrees of cytotoxicity depending on their structural modifications.
- Inflammatory Response : Research has demonstrated that certain derivatives could effectively reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline, and what key reaction conditions influence yield and purity?
The synthesis typically involves a multi-step process:
Phenol alkylation : Reacting 4-chlorophenol with 2-chloroethylamine in the presence of a Lewis acid catalyst (e.g., AlCl₃) in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C. Moisture exclusion is critical to prevent hydrolysis .
Coupling with aniline : The intermediate is coupled with 2,4-dimethylaniline using a coupling agent (e.g., DCC) in dichloromethane under inert conditions for 12–24 hours .
Q. Key considerations :
- Solvent choice : DMF enhances nucleophilicity in alkylation, while dichloromethane minimizes side reactions during coupling.
- Catalyst selection : Lewis acids improve electrophilic substitution efficiency.
- Yield optimization : Stepwise purification (e.g., column chromatography) is essential, as yields range from 14% to 57% depending on steric and electronic factors .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns (e.g., aromatic protons, ethyl linkage). For example, the ethyl group’s methylene protons appear as triplets (~δ 3.8–4.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₆H₁₇ClN₂O) with <1 ppm error .
- X-ray Crystallography : Resolves stereochemistry using SHELXL for refinement. Data collection at low temperature (e.g., 100 K) improves resolution .
- HPLC : Assesses purity (>95% recommended for biological assays) with C18 columns and acetonitrile/water gradients .
Q. What are the primary applications of this compound in current organic chemistry and pharmacological research?
- Organic Synthesis : Serves as a precursor for bioactive molecules (e.g., enzyme inhibitors, receptor ligands) due to its aromatic and amine functionalities .
- Biological Studies : Explored for interactions with cytochrome P450 enzymes or G-protein-coupled receptors. In vitro assays (e.g., fluorescence polarization) quantify binding affinities (IC₅₀ values) .
Advanced Questions
Q. How can researchers address low yields in the coupling reaction between 4-chlorophenol derivatives and ethylenediamine intermediates?
- Optimize steric effects : Introduce electron-withdrawing groups on the aniline ring to enhance reactivity .
- Catalyst screening : Test transition metal catalysts (e.g., Pd/Cu) for C–N bond formation under milder conditions .
- By-product analysis : Use LC-MS to identify side products (e.g., hydrolysis derivatives) and adjust reaction pH or solvent polarity .
Q. What strategies are recommended for elucidating the biological mechanism of action, particularly regarding enzyme or receptor interactions?
- In vitro assays : Use fluorescence-based assays to measure inhibition of target enzymes (e.g., 17β-HSD3) with Kᵢ determination .
- Molecular docking : Perform computational studies (e.g., AutoDock Vina) to predict binding modes. Validate with mutagenesis (e.g., alanine scanning) .
- Metabolic profiling : Incubate with liver microsomes to identify metabolites via UPLC-QTOF-MS. Compare with control samples to assess stability .
Q. How should researchers approach structural elucidation when crystallographic data is ambiguous or incomplete?
- Complementary techniques : Combine NMR (for connectivity) and HRMS (for molecular formula). For example, NOESY NMR can resolve spatial proximity of substituents .
- Computational modeling : Use density functional theory (DFT) to predict spectroscopic patterns (e.g., ¹³C chemical shifts) and compare with experimental data .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model twinned crystals, improving Rint values below 0.1 .
Q. Table 1: Representative Reaction Conditions for Key Synthesis Steps
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Phenol alkylation | 4-chlorophenol, 2-chloroethylamine, DMF, 70°C | 40–60% | |
| Aniline coupling | DCC, dichloromethane, N₂, 24h | 14–57% |
Q. Table 2: Common Analytical Parameters for Characterization
| Method | Key Parameters | Application |
|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃, δ 2.3 ppm (CH₃) | Substituent identification |
| HRMS | ESI+, m/z 297.1054 ([M+H]⁺) | Molecular formula confirmation |
| X-ray | Mo-Kα (λ = 0.71073 Å), SHELXL-2018/3 | Absolute configuration determination |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
